Furo[2,3-d]pyrimidin-4-amine
Overview
Description
Furo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is part of the fused pyrimidine family, which includes various derivatives known for their potential therapeutic applications, particularly as protein kinase inhibitors .
Mechanism of Action
Target of Action
Furo[2,3-d]pyrimidin-4-amine primarily targets the Tyrosine-protein kinase Lck . This kinase plays a crucial role in the regulation of cell growth and differentiation .
Mode of Action
The compound interacts with its target kinase, inhibiting its function . This inhibition can lead to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
This compound affects the pathways involving protein kinases . These kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . By inhibiting these kinases, the compound can influence these cellular processes.
Result of Action
The compound’s action results in pronounced antitumor activity . This is likely due to its ability to inhibit protein kinases, thereby affecting cell growth and potentially leading to the death of cancer cells .
Biochemical Analysis
Biochemical Properties
Furo[2,3-d]pyrimidin-4-amine has been found to exert its effects through inhibiting protein kinases (PKs), which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . This interaction with PKs is a key aspect of the biochemical role of this compound.
Cellular Effects
In terms of cellular effects, this compound has shown significant anticancer activity . It exerts its anticancer potential through different action mechanisms, one of which is the inhibition of protein kinases that control cellular processes such as cell growth regulation, differentiation, migration, and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically protein kinases . This leads to the inhibition or activation of these enzymes, resulting in changes in gene expression and ultimately affecting cell function .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing furo[2,3-d]pyrimidin-4-amine involves the Dimroth rearrangement, which is a process that rearranges heterocyclic compounds through ring opening and closure . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light. Another method involves the use of microwave irradiation to synthesize furo- and pyrrolo[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
Furo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, and quinazoline derivatives . These compounds share structural similarities and exhibit comparable biological activities, particularly as protein kinase inhibitors.
Uniqueness
Furo[2,3-d]pyrimidin-4-amine is unique due to its specific structural configuration, which allows for selective inhibition of certain protein kinases. This selectivity can result in fewer side effects and improved therapeutic efficacy compared to other similar compounds .
Properties
IUPAC Name |
furo[2,3-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIPZNJBXFDXHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=NC=NC(=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432485 | |
Record name | Furo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186454-70-6 | |
Record name | Furo[2,3-d]pyrimidin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186454-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes furo[2,3-d]pyrimidin-4-amines interesting for drug discovery?
A1: Furo[2,3-d]pyrimidin-4-amines are of significant interest in medicinal chemistry due to their potential as inhibitors of various enzymes. For example, research has explored their use as EGFR inhibitors [] and ACK1 inhibitors []. These enzymes play crucial roles in cellular processes and are often implicated in diseases like cancer. By inhibiting these enzymes, furo[2,3-d]pyrimidin-4-amine derivatives may offer potential therapeutic benefits.
Q2: Can you explain the significance of chirality in 6-aryl-furo[2,3-d]pyrimidin-4-amines as EGFR inhibitors?
A2: Chirality plays a crucial role in the biological activity of molecules. In the context of 6-aryl-furo[2,3-d]pyrimidin-4-amines as EGFR inhibitors [], the specific arrangement of atoms around the chiral center (likely the 6-position with the aryl substituent) can significantly influence how the molecule interacts with its target. Different enantiomers (mirror image forms of the molecule) might exhibit varying binding affinities and specificities for the EGFR binding site, leading to differences in their potency and overall efficacy as inhibitors.
Q3: What synthetic methods are available to access furo[2,3-d]pyrimidin-4-amines?
A3: One method utilizes phosphorus pentoxide (P2O5) for the preparation and subsequent alkylation of furo[2,3-d]pyrimidin-4-amines []. This method highlights a specific approach to synthesizing and modifying the core structure of these compounds, which is essential for exploring their structure-activity relationships (SAR) and optimizing their pharmacological properties.
Q4: What are the next steps in research regarding furo[2,3-d]pyrimidin-4-amines?
A4: While the provided research highlights promising directions, further investigations are needed to fully understand the potential of furo[2,3-d]pyrimidin-4-amines. Future research might focus on:
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